molecular formula C27H25FN4O3 B2797375 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251693-93-2

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2797375
CAS No.: 1251693-93-2
M. Wt: 472.52
InChI Key: OMMCHPXDXYZYAV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, a pyrrolidinyl group, and a dihydroquinazoline core, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Dihydroquinazoline Core: This step typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the Fluorophenyl and Methoxybenzyl Groups: These groups are usually attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the dihydroquinazoline core and exhibit similar biological activities, but differ in their substituents, leading to variations in potency and selectivity.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group often exhibit enhanced binding affinity and metabolic stability, making them valuable in drug design.

    Pyrrolidinyl Compounds: The presence of the pyrrolidinyl group can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-24-7-3-2-6-19(24)17-29-25(33)18-8-13-22-23(16-18)30-27(31-14-4-5-15-31)32(26(22)34)21-11-9-20(28)10-12-21/h2-3,6-13,16H,4-5,14-15,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCHPXDXYZYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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